molecular formula C7H5BrO3 B114173 3-Bromo-5-hydroxybenzoic acid CAS No. 140472-69-1

3-Bromo-5-hydroxybenzoic acid

Cat. No. B114173
M. Wt: 217.02 g/mol
InChI Key: WGIBEMRBLBGETQ-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxybenzoic acid is a compound that has been studied for its potential use in various chemical syntheses and molecular recognition studies. It is a derivative of benzoic acid with a bromine and a hydroxyl group on the benzene ring, which can significantly alter its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives has been explored in several studies. For instance, a method for synthesizing 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization has been developed, which could potentially be adapted for the synthesis of 3-bromo-5-hydroxybenzoic acid . Additionally, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid has been reported, which is closely related to the compound of interest and could provide insights into its synthesis . Moreover, the preparation of various brominated derivatives of 4-hydroxybenzoic acid has been described, which includes methods that could be relevant for synthesizing 3-bromo-5-hydroxybenzoic acid .

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives has been characterized using techniques such as single-crystal X-ray diffraction. For example, the structure of 2-bromoacetoxybenzoic acid has been determined, showing a close structural analogy to aspirin with a bromine atom that is rotationally disordered . This information can be useful in understanding the molecular structure of 3-bromo-5-hydroxybenzoic acid.

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives in chemical reactions has been studied extensively. The bromo derivative of 3,5-dihydroxybenzoic acid has been analyzed for its ability to form supramolecular assemblies with N-donor compounds, which is indicative of its potential in molecular recognition applications . Furthermore, the nucleophilic substitution reactions of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole have been investigated, which could provide insights into the reactivity of the bromine group in 3-bromo-5-hydroxybenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives are influenced by the presence of the bromine and hydroxyl groups. These groups can affect the compound's solubility, melting point, and reactivity. For instance, the synthesis and characterization of 2,4,6-Tribromo-3-hydroxybenzoic acid have been reported, which could share some physical and chemical properties with 3-bromo-5-hydroxybenzoic acid due to the presence of bromine and hydroxyl groups .

Scientific Research Applications

  • Synthesis and Derivatization :

    • 3-Bromo-5-hydroxybenzoic acid is used in the synthesis of various derivatives. For example, derivatives of 4-hydroxybenzoic acid, including 3-bromo-5-hydroxybenzoic acid, have been synthesized for various applications (Cavill, 1945).
  • Corrosion Inhibition :

    • Studies have investigated the use of hydroxybenzoic acid derivatives, closely related to 3-Bromo-5-hydroxybenzoic acid, as corrosion inhibitors for metals. For instance, 3-Hydroxybenzoic acid was evaluated as a corrosion inhibitor for stainless steel in a specific pickling solution (Narváez, Cano, & Bastidas, 2005).
  • Genetic Engineering for Herbicide Resistance :

    • The compound has been utilized in genetic engineering, specifically in developing herbicide resistance in transgenic plants. A bacterial detoxification gene was used to confer resistance to bromoxynil, which is metabolized to 3,5-dibromo-4-hydroxybenzoic acid (Stalker, McBride, & Malyj, 1988).
  • Herbicide Degradation Studies :

    • There's research on the degradation of bromoxynil, a herbicide that is converted into 3,5-dibromo-4-hydroxybenzoic acid. Studies explore the degradation process and the environmental fate of these compounds (Smith & Cullimore, 1974).
  • Intermediate in Pharmaceutical Synthesis :

    • Derivatives of hydroxybenzoic acid, including 3-Bromo-5-hydroxybenzoic acid, are used as intermediates in the synthesis of pharmaceutical compounds. For example, they are utilized in synthesizing quinolone antibacterials (Turner & Suto, 1993).
  • Environmental Studies on Herbicide Behavior :

    • The compound's derivatives are studied for their environmental behavior, particularly how herbicides like bromoxynil, which is metabolized into related compounds, behave in wastewater treatment plants (Luther, Abendroth, Prause, & Leipold, 1985).

Future Directions

The future directions for the use and study of 3-Bromo-5-hydroxybenzoic acid are not explicitly mentioned in the search results .

properties

IUPAC Name

3-bromo-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIBEMRBLBGETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577677
Record name 3-Bromo-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-hydroxybenzoic acid

CAS RN

140472-69-1
Record name 3-Bromo-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-hydroxybenzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of NaOH (12.2 g; 305.8 mmol) in 300 mL of water was added 3-bromo-5-iodo-benzoic acid (20 g, 61.2 mmol) and Cu2O (866 mg, 6.1 mmol). The reaction mixture was heated at 100° C. for 24 h. After complete consumption of the starting material, the reaction mixture was cooled to room temperature and filtered through Celite™. The filtrate was then acidified with 10% aq. HCl and extracted into ethyl acetate. The organic extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the title compound as a tan solid (12.3 g, 93% yield). HR-ES (−) calcd for C7HSO3Br [M−H]− 214.9349, observed 214.9350
Name
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
866 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

The title compound was made according to the method described in Org. Proc. Res. Dev. 2002, 6, 591-595. To 5-iodo-3-bromo-benzoic acid (500 mg, 1.53 mmol), NaOH (250 mg, 6.1 mmol), Cu2O (240 mg, 1.68 mmol) was added water (4.0 mL). The mixture was heated for 1.5 h at 140° C. in a sealed tube. The cooled mixture was diluted with water and extracted with CH2Cl2. The aqueous layer was acidified (pH˜2) with TFA and extracted with EtOAc. The organic layer was dried over Na2SO4, filtered, concentrated and purified by reverse-phase HPLC to yield 3-bromo-5-hydroxy-benzoic acid. 1H NMR (400 MHz, DMSO-d6): 10.30 (s, 1H), 7.46 (m, 1H), 7.31 (m, 1H), 7.17 (m, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of methyl 3-amino-5-bromobenzoate (5.2 g, 23 mmol) in water (80 mL) and H2SO4 (60 mL) was added dropwise a solution of NaNO2 (1.9 g, 28 mmol) in water (10 mL) at 0° C. The reaction mixture was added to a mixture of water (180 mL) and H2SO4 (240 mL). The mixture was heated at reflux for 30 minutes before being cooled to room temperature. The resulting mixture was poured into crushed ice and extracted with ethyl acetate (100 mL×3). The combined organic layers were washed with brine and water, dried over anhydrous Na2SO4, and concentrated under vacuum to afford 3-bromo-5-hydroxybenzoic acid (3.8 g, 78% yield), which was directly used in next step. 1H NMR (400 MHz, d-DMSO) δ 10.27 (s, 1H), 7.43 (t, J=1.6 Hz, 1H), 7.28 (dd, J=1.2, 2.0 Hz, 1H), 7.15 (t, J=2.0 Hz, 1H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-hydroxybenzoic acid
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3-Bromo-5-hydroxybenzoic acid
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3-Bromo-5-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-hydroxybenzoic acid
Reactant of Route 5
3-Bromo-5-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-hydroxybenzoic acid

Citations

For This Compound
31
Citations
C Kuei, G Lee, V Joseph, J Qian, J Yang… - … & Metabolic Agents …, 2016 - ingentaconnect.com
… acid; 3,5-dihydroxybenzoic acid; 3-bromo-5-hydroxybenzoic acid; 3-chloro-5-hydroxybenzoic acid… Our results showed that 3,5-dihydroxybenzoic acid, 3-bromo-5-hydroxybenzoic acid; 3-…
Number of citations: 0 www.ingentaconnect.com
R Mornet, L Gouin, M Matringe, R Scalla… - Journal of Labelled …, 1992 - Wiley Online Library
… It was prepared by catalytic reduction of 3-bromo5-hydroxybenzoic acid 4 by tritium gas (… expected 3-bromo-5-hydroxybenzoic acid 4 (0.30 g, 14% yield); mp 255 "C [Litt. (6) 233.5 "C]. …
DS Hewings, M Wang, M Philpott… - Journal of medicinal …, 2011 - ACS Publications
… The 3′,5′-disubstituted 3,5-dimethyl-4-phenylisoxazoles 4a–c were prepared from 3-bromo-5-hydroxybenzoic acid 9 (Scheme 2). Alkylation of 9 afforded the ethyl ester 10, which …
Number of citations: 246 pubs.acs.org
B kumar goud Bhatthula, J reddy Kanchani… - Tetrahedron, 2019 - Elsevier
… We synthesize mukonine (2) starting from 3-bromo-5-hydroxybenzoic acid, which is converted into 3-bromo-5-methoxybenzoic acid methyl ester (16) in 99% yield. This ester 16 was …
Number of citations: 19 www.sciencedirect.com
PU Müller, E Weber, G Rheinwald… - Organic & Biomolecular …, 2005 - pubs.rsc.org
… group with Sn powder and hydrochloric acid gave the corresponding amino compound in 88% yield, which was transferred via the diazonium salt to 3-bromo-5-hydroxybenzoic acid (9) …
Number of citations: 10 pubs.rsc.org
S Wang, V Tsui, TD Crawford, JE Audia… - Journal of Medicinal …, 2018 - ACS Publications
… To a solution of 3-bromo-5-hydroxybenzoic acid (2.00 g, 9.2 mmol) in DMF (20 mL) were added HATU (3.89 g, 10.2 mmol), DIPEA (1.32 g, 10.2 mmol), and morpholine (887 mg, 10.2 …
Number of citations: 11 pubs.acs.org
H Zeng - 2023 - search.proquest.com
… The synthesis of PODS 31-SO2Me started from the commercially available compound, 3-bromo5-hydroxybenzoic acid, the commercially available carboxylic acid, 31-COOH reacted …
Number of citations: 2 search.proquest.com
EN Parker - 2015 - baylor-ir.tdl.org
Mestastasis is a devastating component associated with tumor progression which claims the majority of lives lost to cancer. Upregulation of cathepsin L, a powerful cysteine protease …
Number of citations: 1 baylor-ir.tdl.org
LE Jennings, M Schiedel, DS Hewings, S Picaud… - Bioorganic & Medicinal …, 2018 - Elsevier
Ligands for the bromodomain and extra-terminal domain (BET) family of bromodomains have shown promise as useful therapeutic agents for treating a range of cancers and …
Number of citations: 24 www.sciencedirect.com
K Maddeboina, SK Jonnalagadda… - Journal of Medicinal …, 2023 - ACS Publications
… Commercially available 3-bromo-5-hydroxybenzoic acid (6) underwent a sequence of Heck coupling conditions as described in Scheme 1, followed by amide formation with 4-…
Number of citations: 4 pubs.acs.org

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